molecular formula C19H28N2O2 B4511659 N-(3,4-dimethylphenyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxamide

N-(3,4-dimethylphenyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxamide

Cat. No. B4511659
M. Wt: 316.4 g/mol
InChI Key: BXBKSOVNQDYTIL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(3,4-dimethylphenyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxamide often involves multi-step reactions, including condensation, amide formation, and sometimes cyclization processes. These procedures aim to achieve the desired structural framework with specific functional groups. While specific synthesis pathways for this compound are not directly cited, analogues like 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and evaluated for their biological activities, indicating a complex synthesis route involving amide bond formation and aromatic substitution reactions (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by specific interactions, such as intramolecular hydrogen bonding, which influences their conformation and, consequently, their biological activity. For example, the structure of similar compounds has been determined to feature significant intramolecular and intermolecular interactions, stabilizing their conformation and affecting their reactivity (Wang et al., 2004).

Chemical Reactions and Properties

This category encompasses the reactivity of the compound towards different chemical agents and conditions. The presence of amide and carboxamide groups in its structure suggests that it could undergo reactions typical for these functionalities, such as hydrolysis under acidic or basic conditions, or participation in coupling reactions. The compound's chemical properties are influenced by the nature of its substituents, which can dictate its acidity, basicity, and susceptibility to nucleophilic attacks.

Physical Properties Analysis

The physical properties, including melting point, solubility, and crystal structure, are directly related to the compound's molecular structure. For instance, the crystal packing and hydrogen bonding patterns can influence its solubility in various solvents and its melting point range. Compounds like 1-(2,5-dimethylphenyl)piperazine-1,4-dium tetrachloridocuprate(II) have been studied for their crystal structure, which provides insights into the potential physical properties of similar compounds (Khedhiri et al., 2016).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-13-8-9-16(11-14(13)2)20-17(22)15-7-6-10-21(12-15)18(23)19(3,4)5/h8-9,11,15H,6-7,10,12H2,1-5H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBKSOVNQDYTIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCCN(C2)C(=O)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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